
((2-(Bromomethyl)butoxy)methyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-(Bromomethyl)butoxy)methyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a butoxy group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(Bromomethyl)butoxy)methyl)cyclopropane typically involves the reaction of cyclopropylmethyl bromide with butyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the butoxy group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
((2-(Bromomethyl)butoxy)methyl)cyclopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding methyl-substituted cyclopropane.
Scientific Research Applications
((2-(Bromomethyl)butoxy)methyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of cyclopropane-containing compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((2-(Bromomethyl)butoxy)methyl)cyclopropane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. The cyclopropane ring can also undergo ring-opening reactions under certain conditions, leading to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl bromide: Similar in structure but lacks the butoxy group.
Butyl cyclopropane: Lacks the bromomethyl group.
Cyclopropylmethanol: Contains a hydroxyl group instead of a bromomethyl group.
Uniqueness
((2-(Bromomethyl)butoxy)methyl)cyclopropane is unique due to the presence of both a bromomethyl group and a butoxy group on the cyclopropane ring
Properties
Molecular Formula |
C9H17BrO |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
2-(bromomethyl)butoxymethylcyclopropane |
InChI |
InChI=1S/C9H17BrO/c1-2-8(5-10)6-11-7-9-3-4-9/h8-9H,2-7H2,1H3 |
InChI Key |
SVTQHVQSKINHMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCC1CC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


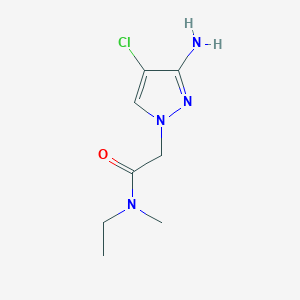
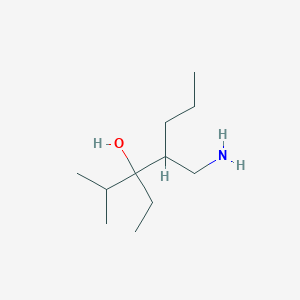
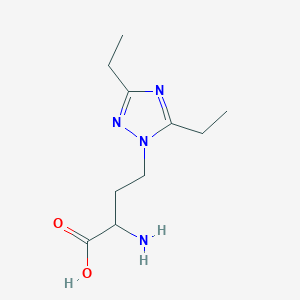
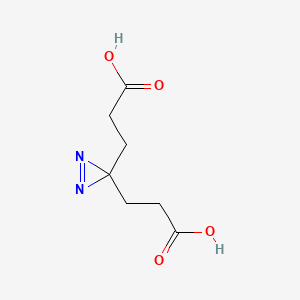
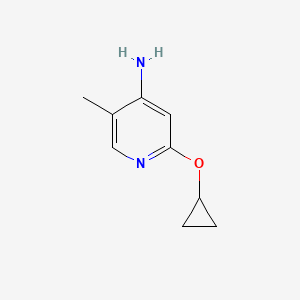
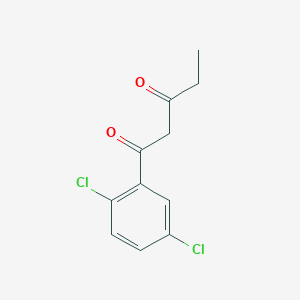

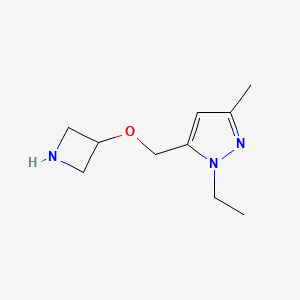
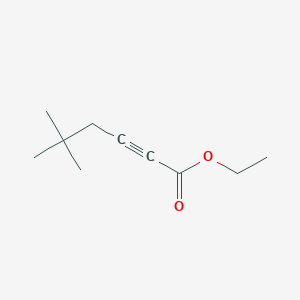

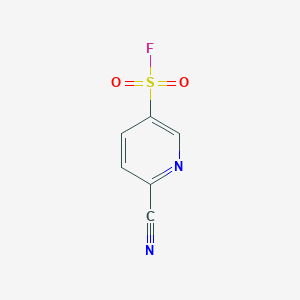
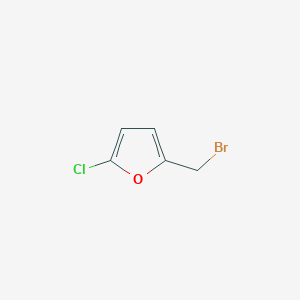
![1,8-Dioxaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13629618.png)
![4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629623.png)
